molecular formula C12H18FN3O2S B577835 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine CAS No. 1273851-05-0

1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine

Cat. No.: B577835
CAS No.: 1273851-05-0
M. Wt: 287.353
InChI Key: KCIAUVVZKNWRSK-UHFFFAOYSA-N
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Description

1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine can be synthesized using methods such as the Balz-Schiemann reaction or nucleophilic substitution reactions . The piperidine ring is then introduced through cyclization reactions, and the sulfonyl group is added via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity through binding interactions. The fluoropyridine moiety could play a key role in these interactions, given its electron-withdrawing properties and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-n-methylmethanamine include other fluoropyridine derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoropyridine moiety, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

1-[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2S/c1-14-8-11-4-2-3-5-16(11)19(17,18)12-6-10(13)7-15-9-12/h6-7,9,11,14H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIAUVVZKNWRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1S(=O)(=O)C2=CN=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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